molecular formula C24H33N3O12 B187242 2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester CAS No. 39945-18-1

2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester

Cat. No. B187242
CAS RN: 39945-18-1
M. Wt: 555.5 g/mol
InChI Key: CXLPQHRVFUIUIX-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester, also known as hexaethylhexaazatriphenylenehexacarboxylate (HAT), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAT is a polycyclic aromatic compound that contains six carboxylic acid groups and six ethyl ester groups. It is a yellowish powder that is soluble in organic solvents and has a melting point of 230-235°C.

Mechanism Of Action

The mechanism of action of HAT is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. HAT has been shown to interact with DNA and disrupt the cell cycle, leading to cell death. In addition, HAT has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

HAT has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. HAT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

HAT has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, HAT also has some limitations, such as its low water solubility, which may limit its use in aqueous environments.

Future Directions

There are several future directions for research on HAT, including the development of novel materials and nanomaterials based on HAT, the investigation of its potential as an anticancer agent and drug delivery system, and the exploration of its antioxidant properties for the treatment of oxidative stress-related diseases. In addition, further studies are needed to fully understand the mechanism of action of HAT and its potential applications in various fields.

Synthesis Methods

HAT can be synthesized using various methods, including the reaction of 2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl esteraazatriphenylene with malonic acid in the presence of a catalyst. The reaction produces HAT as a yellowish powder that can be purified using recrystallization or column chromatography.

Scientific Research Applications

HAT has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, HAT has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In nanotechnology, HAT has been used as a template for the synthesis of nanomaterials, such as metal nanoparticles and carbon nanotubes. In biomedicine, HAT has been investigated for its potential as an anticancer agent and as a drug delivery system.

properties

CAS RN

39945-18-1

Product Name

2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester

Molecular Formula

C24H33N3O12

Molecular Weight

555.5 g/mol

IUPAC Name

diethyl 2-[4,6-bis(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3,5-triazinan-2-ylidene]propanedioate

InChI

InChI=1S/C24H33N3O12/c1-7-34-19(28)13(20(29)35-8-2)16-25-17(14(21(30)36-9-3)22(31)37-10-4)27-18(26-16)15(23(32)38-11-5)24(33)39-12-6/h25-27H,7-12H2,1-6H3

InChI Key

CXLPQHRVFUIUIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC

Other CAS RN

39945-18-1

Origin of Product

United States

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